![molecular formula C18H14IN3O2 B14073299 (1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one](/img/structure/B14073299.png)
(1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** is a complex organic molecule that has garnered interest in various fields of scientific research This compound features a unique spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Iodine Atom: The iodination of the indazole ring is usually carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.
Spirocyclization: The formation of the spirocyclic structure involves the reaction of the iodinated indazole with a suitable cyclopropane derivative, often under basic conditions to facilitate the cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
(1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the indazole or cyclopropane rings.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different functionalized spirocyclic compounds.
科学研究应用
(1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of (1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The iodine atom and spirocyclic structure contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
(1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** can be compared with other spirocyclic compounds and indazole derivatives. Similar compounds include:
Spirooxindoles: Known for their biological activities and used in drug development.
Indazole Derivatives: Explored for their antimicrobial and anticancer properties.
Spirocyclic Compounds: Studied for their unique structural features and reactivity.
The uniqueness of (1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** lies in its combination of an indazole ring, an iodine atom, and a spirocyclic structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C18H14IN3O2 |
|---|---|
分子量 |
431.2 g/mol |
IUPAC 名称 |
(3R)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C18H14IN3O2/c1-24-10-3-5-14-12(7-10)18(17(23)20-14)8-13(18)9-2-4-11-15(6-9)21-22-16(11)19/h2-7,13H,8H2,1H3,(H,20,23)(H,21,22)/t13?,18-/m0/s1 |
InChI 键 |
ASLOEJIVGTXGIM-UWBLVGDVSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)NC(=O)[C@@]23CC3C4=CC5=NNC(=C5C=C4)I |
规范 SMILES |
COC1=CC2=C(C=C1)NC(=O)C23CC3C4=CC5=NNC(=C5C=C4)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
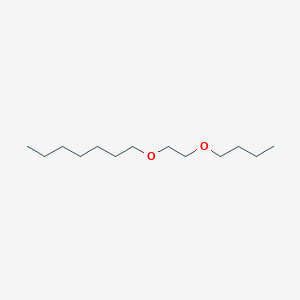

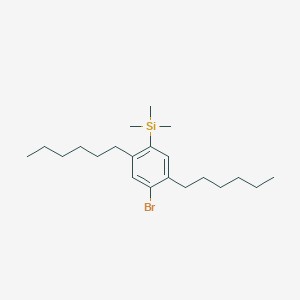
![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)
![1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-](/img/structure/B14073248.png)
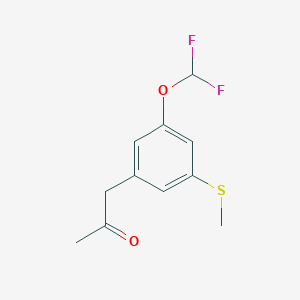
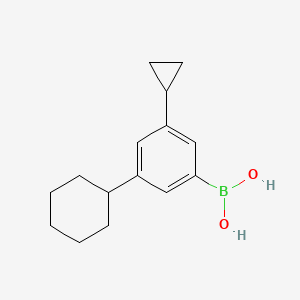
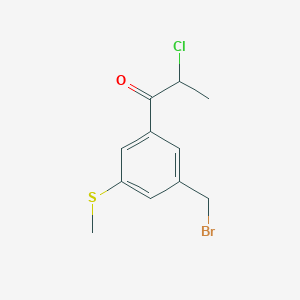
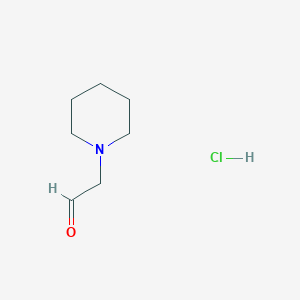
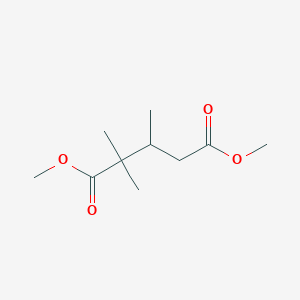

![2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-](/img/structure/B14073285.png)
